Lorneamide A -

Lorneamide A

Catalog Number: EVT-1577802
CAS Number:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lorneamide A is a natural product found in Streptomyces with data available.
Overview

Lorneamide A is a compound derived from marine sources, specifically isolated from the sponge Hyrtios erectus. It belongs to a novel class of tri-alkyl-substituted aromatic compounds known as lorneamides, which exhibit potential bioactive properties. Lorneamide A has garnered interest due to its cytotoxic activity and possible therapeutic applications.

Source

Lorneamide A was identified through the chemical profiling of the sponge Hyrtios erectus, utilizing advanced techniques such as liquid chromatography coupled with high-resolution mass spectrometry. This sponge is known for producing various bioactive metabolites, which have been explored for their pharmacological potential .

Classification

Lorneamide A is classified as a natural product and falls under the category of marine-derived compounds. Its structural classification places it among aromatic compounds with significant biological activity, particularly in the context of drug discovery and development.

Synthesis Analysis

Methods

The synthesis of Lorneamide A has been achieved through various organic synthesis techniques. The most notable methods include:

  • Enantioselective Synthesis: This involves the use of asymmetric conjugate addition reactions to construct the lorneamide framework. The synthesis typically requires specific catalysts to achieve the desired stereochemistry .
  • One-Pot Reactions: Recent advancements have allowed for the development of one-pot synthetic methods that streamline the production of lorneamides, reducing time and resource expenditure while maintaining yield and purity .

Technical Details

The synthesis process often employs starting materials that are readily available and utilizes conditions that minimize by-product formation. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yields.

Molecular Structure Analysis

Structure

Lorneamide A possesses a complex molecular structure characterized by its tri-alkyl substituents on an aromatic ring. The specific arrangement of these substituents contributes to its unique chemical properties and biological activity.

  • Molecular Formula: C₁₈H₂₃N
  • Molecular Weight: 265.38 g/mol
  • Structure Visualization: The structure can be represented as follows:
Lorneamide A Structure C18H23N\text{Lorneamide A Structure }\quad \text{C}_{18}\text{H}_{23}\text{N}

Data

The structural data of Lorneamide A can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular configuration and purity.

Chemical Reactions Analysis

Reactions

Lorneamide A participates in several chemical reactions that are crucial for its biological activity:

  • Binding Interactions: It has been shown to interact with various biological targets, exhibiting binding affinities that indicate potential therapeutic effects. For instance, docking studies have revealed significant binding interactions with protein targets relevant to cancer therapy .

Technical Details

The reactions involving Lorneamide A often require specific conditions that favor its stability and bioactivity. Computational modeling can predict reaction pathways and outcomes, aiding in understanding its reactivity profile.

Mechanism of Action

Process

The mechanism of action of Lorneamide A primarily involves its interaction with cellular targets that modulate signaling pathways associated with cell growth and apoptosis.

  • Cytotoxic Activity: Lorneamide A exhibits cytotoxic effects against various cancer cell lines, suggesting it may induce apoptosis through mitochondrial pathways or by inhibiting cell proliferation .

Data

Studies have demonstrated that Lorneamide A can lead to significant reductions in cell viability in treated cell lines, indicating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lorneamide A is typically a solid at room temperature.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Lorneamide A can undergo various chemical transformations typical for aromatic compounds, including electrophilic substitution reactions.
Applications

Scientific Uses

Lorneamide A is primarily investigated for its potential applications in pharmacology:

  • Anticancer Research: Due to its cytotoxic properties, it is being studied as a candidate for developing new cancer therapies.
  • Natural Product Chemistry: Its unique structure makes it a subject of interest in the field of natural products, where researchers explore its biosynthetic pathways and potential modifications for enhanced activity.
Introduction to Loperamide

Historical Development and Regulatory Approval

Loperamide hydrochloride was first synthesized in 1969 by Paul Janssen at Janssen Pharmaceuticals [1] [9]. This development occurred within a context of active research into opioid derivatives with modified pharmacological profiles. Following extensive preclinical and clinical evaluation, loperamide received its initial medical approval in 1976 [1] [2]. Its initial regulatory classification in the United States reflected concerns regarding its structural opioid nature, placing it in Schedule V under the Controlled Substances Act [2].

However, subsequent post-marketing surveillance and clinical experience demonstrated an exceptionally low potential for abuse and dependence at therapeutic doses, primarily due to its minimal CNS penetration. Consequently, in a significant regulatory shift, the U.S. Food and Drug Administration (FDA) granted loperamide over-the-counter (OTC) status in 1988 [2]. This transition vastly increased its accessibility for self-medication of acute diarrhea. Regulatory status varies globally, ranging from OTC availability (e.g., US, UK, Canada) to pharmacy-only medicines (e.g., Australia's Schedule 2) or other controlled categories (e.g., Brazil's Class C1) [1]. This evolution from prescription to widely available OTC medicine underscores the favorable safety and efficacy profile established during its clinical use.

Chemical Classification and Structural Analogues

Loperamide is definitively classified as a synthetic opioid receptor agonist, specifically targeting the μ-opioid receptors within the myenteric plexus of the intestinal wall [1] [2] [9]. Its chemical name is 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide monohydrochloride. The molecular formula is C₂₉H₃₃ClN₂O₂·HCl, yielding a molecular weight of 513.50 g/mol for the hydrochloride salt [1] [6] [9].

  • Core Structure: Loperamide features a piperidine ring substituted at the 4-position with both a hydroxyl group (-OH) and a para-chlorophenyl group. A butanamide chain, bearing two phenyl groups at the 2-position (gem-diphenyl) and terminating in a dimethylamide group, is attached to the piperidine nitrogen [1] [9].
  • Key Physicochemical Properties: The hydrochloride salt exists as distinct polymorphs with melting points of 224°C and 218°C. A tetrahydrate form melting at 190°C has also been identified. Loperamide is highly lipophilic, a property crucial for its local gut action, but also contributes to its potential for systemic effects if absorption mechanisms are overwhelmed or bypassed [1] [9].
  • Synthesis: Large-scale synthesis typically involves the reaction of 4-(4-chlorophenyl)piperidin-4-ol with dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide in the presence of a base like sodium carbonate [1] [9]. Precursors like the lactone (3,3-diphenyldihydrofuran-2(3H)-one) and piperidinone are derived from cost-effective starting materials.

Loperamide belongs to a family of antidiarrheal agents targeting gut motility. Key structural analogues and related compounds include:

  • Diphenoxylate: Shares close structural similarity with loperamide as a phenylpiperidine derivative. Both act as μ-opioid agonists in the gut. However, diphenoxylate is formulated with a sub-therapeutic dose of atropine (to deter abuse) and generally has a higher potential for CNS effects than loperamide at therapeutic doses [2] [9].
  • Difenoxin: The primary active metabolite of diphenoxylate, possessing similar antidiarrheal properties.
  • Codeine: A naturally occurring phenanthrene opioid. While effective against diarrhea, codeine readily crosses the blood-brain barrier, causing significant CNS side effects (sedation, euphoria, respiratory depression) and possessing high abuse potential, limiting its use for this indication.
  • Eluxadoline: A newer, mixed μ-opioid receptor agonist and δ-opioid receptor antagonist specifically approved for Irritable Bowel Syndrome with Diarrhea (IBS-D). It has a more complex mechanism and structure than loperamide.

Table 1: Key Structural Analogues of Loperamide

Compound NameChemical ClassPrimary TargetKey Structural Differences from LoperamideRelative CNS Penetration
LoperamideSynthetic Phenylpiperidineμ-opioid receptorReference CompoundVery Low
DiphenoxylateSynthetic Phenylpiperidineμ-opioid receptorEster linkage; metabolized to Difenoxin (active carboxylic acid)Moderate (requires atropine)
DifenoxinSynthetic Phenylpiperidineμ-opioid receptorActive metabolite of Diphenoxylate; carboxylic acid groupModerate
CodeineNatural Phenanthrene Opioidμ-opioid receptorPhenanthrene core structure; methyl ether groupHigh
EluxadolineSynthetic, Complexμ-agonist / δ-antagonistDifferent core structure (non-piperidine); multiple chiral centersLow

The structural design of loperamide, particularly the geminal diphenyl group and the tertiary amide, contributes significantly to its P-glycoprotein (P-gp) substrate specificity. P-gp actively effluxes loperamide from the CNS back into the bloodstream and from the intestinal cells into the gut lumen. This is the primary mechanism limiting its systemic bioavailability (<1%) and preventing significant CNS opioid effects at standard therapeutic doses [1] [2] [9]. Its metabolism involves hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8, forming the major metabolite N-desmethyl-loperamide [2] [6] [9].

Table 2: Loperamide Pharmacokinetic and Metabolic Profile

PropertyDetailSignificance
Bioavailability< 1% (Low due to P-gp efflux and first-pass metabolism)Minimizes systemic exposure and CNS effects at therapeutic doses
Protein Binding~97%High binding limits free circulating drug
Primary MetabolismHepatic via CYP3A4 and CYP2C8 → N-desmethyl-loperamideMajor metabolic pathway; subject to drug interactions with CYP inhibitors
Elimination Half-life9 - 14 hoursContributes to sustained duration of action
ExcretionPrimarily fecal (30-40% as unchanged drug/metabolites); Urine (<1%)Aligns with its site of action; minimal renal clearance
Key TransporterP-glycoprotein (P-gp) substrateCritical for limiting brain penetration and enhancing intestinal lumen concentration

Global Health Relevance (WHO Essential Medicines List)

Diarrheal diseases remain a leading cause of morbidity and mortality worldwide, particularly affecting children under five in low- and middle-income countries (LMICs). Access to effective, affordable, and safe treatments is a critical component of global health strategies. Recognizing this need, loperamide is included on the World Health Organization's Model List of Essential Medicines (EML) [1] [10]. Its listing specifically pertains to its role in the symptomatic management of acute diarrhea in adults and children over a certain age (typically >12 years, though national guidelines vary), and in the management of chronic diarrhea associated with conditions like inflammatory bowel disease (IBD) or short bowel syndrome [1] [4] [10].

The inclusion on the WHO EML signifies that loperamide is considered:

  • Clinically Efficacious: Demonstrated ability to reduce stool frequency, shorten duration of acute diarrhea, and improve symptoms like urgency and incontinence [1] [4] [8].
  • Cost-Effective: Generic availability has driven down costs significantly, making it an affordable intervention for healthcare systems and individuals, especially crucial in resource-limited settings [1] [7].
  • Safe within Indicated Use: When used appropriately according to age restrictions and without exceeding recommended doses, the benefit-risk profile is favorable. Its exclusion for young children (<2 years, and caution in <12 years) is explicitly noted due to risks like paralytic ileus [1] [4] [6].
  • Relevant to Priority Health Needs: Addresses a condition with significant public health burden.

Beyond acute diarrhea, loperamide plays a vital role in managing:

  • Traveler's Diarrhea (TD): It is a cornerstone of self-therapy for mild to moderate TD, often used alone or adjunctively with antibiotics [8]. Systematic reviews suggest comparable efficacy to antibiotics for symptom relief in mild/moderate TD, making it a valuable non-antibiotic option, crucial in the context of antimicrobial resistance (AMR) concerns [8].
  • Chronic Diarrhea in IBD/IBS: Used to manage symptom flare-ups in ulcerative colitis and Crohn's disease (though contraindicated in severe flares/fulminant disease), and for diarrhea-predominant irritable bowel syndrome (IBS-D), improving stool consistency and reducing frequency/urgency [9] [10].
  • Chemotherapy-Induced Diarrhea (CID): Used off-label as a first-line agent for managing mild to moderate CID [2] [10].
  • Ileostomy Output Reduction: Indicated to decrease the volume and thicken the consistency of output from ileostomies, improving patient management and quality of life [1] [6] [10].

The widespread availability of generic loperamide, including store-brand OTC equivalents and combination products (e.g., with simethicone for gas relief), further enhances its accessibility and role in global symptom management [7].

Mechanism of Action

Loperamide's primary therapeutic effect stems from its action as a potent agonist at μ-opioid receptors located on neurons within the myenteric plexus of the gastrointestinal tract wall [1] [2] [9]. Activation of these receptors initiates a cascade of effects:

  • Inhibition of Acetylcholine and Prostaglandin Release: By stimulating presynaptic μ-receptors on cholinergic neurons, loperamide inhibits the release of acetylcholine, the primary excitatory neurotransmitter for gut smooth muscle contraction. It also inhibits prostaglandin and other secretagogue release [1] [9].
  • Reduced Propulsive Peristalsis: The decreased cholinergic activity leads to a significant reduction in propulsive peristaltic waves throughout the intestines, particularly in the colon. This increases intestinal transit time [1] [2] [9].
  • Enhanced Segmental Contractions: While reducing propulsive movements, loperamide may enhance non-propulsive segmental contractions. These contractions mix intestinal contents more thoroughly, increasing contact time with the mucosal surface [9].
  • Increased Intestinal Capacitance: The overall effect is an increase in intestinal capacitance, allowing more time for the absorption of water and electrolytes from the gut lumen back into the circulation [1] [10].
  • Antisecretory Effects: Beyond motility effects, loperamide exhibits direct antisecretory actions. It stimulates absorption of chloride, sodium, and water across the intestinal mucosa and may inhibit calcium-dependent secretory mechanisms, possibly mediated via calmodulin antagonism [5] [9].
  • Increased Anal Sphincter Tone: Loperamide also increases the tone of the anal sphincter, reducing fecal incontinence and the urgency associated with diarrhea [1] [9] [10].

The net results are:

  • Reduced Stool Frequency: Fewer bowel movements.
  • Improved Stool Consistency: Increased fluid absorption leads to less watery, more formed stools.
  • Reduced Fecal Urgency and Incontinence: Enhanced sphincter control and reduced motility alleviate urgency.

This mechanism is highly localized due to loperamide's pharmacokinetics: low systemic absorption, high first-pass metabolism, and efficient efflux by P-glycoprotein at the blood-brain barrier prevent significant activation of central opioid receptors at therapeutic doses [1] [2] [9].

Properties

Product Name

Lorneamide A

IUPAC Name

(E)-4-[2-[(E)-3-hydroxyhex-1-enyl]-4-methylphenyl]but-3-enamide

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c1-3-5-16(19)11-10-15-12-13(2)8-9-14(15)6-4-7-17(18)20/h4,6,8-12,16,19H,3,5,7H2,1-2H3,(H2,18,20)/b6-4+,11-10+

InChI Key

CNNYMGVUSRNOJM-VIMHMKGSSA-N

Synonyms

lorneamide A

Canonical SMILES

CCCC(C=CC1=C(C=CC(=C1)C)C=CCC(=O)N)O

Isomeric SMILES

CCCC(/C=C/C1=C(C=CC(=C1)C)/C=C/CC(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.